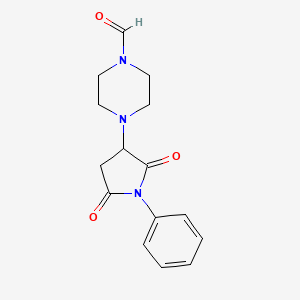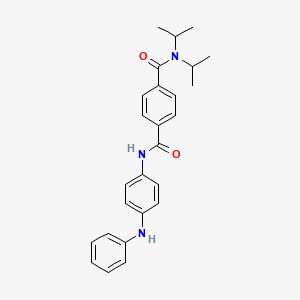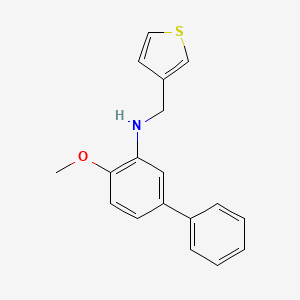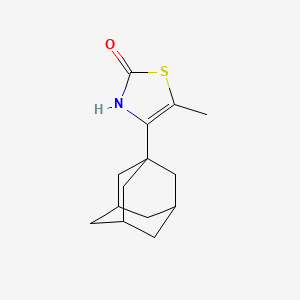![molecular formula C13H20O4 B4989878 bicyclo[3.3.1]nonane-2,6-diyl diacetate](/img/structure/B4989878.png)
bicyclo[3.3.1]nonane-2,6-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.3.1]nonane-2,6-diyl diacetate is a chemical compound used in scientific research. It is a bicyclic organic compound that has been synthesized and studied for its potential applications in various fields.3.1]nonane-2,6-diyl diacetate.
Wirkmechanismus
The mechanism of action of bicyclo[3.3.1]nonane-2,6-diyl diacetate is not fully understood. However, it is believed to interact with biological molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking. These interactions can lead to changes in the conformation and activity of the target molecule.
Biochemical and Physiological Effects:
Bicyclo[3.3.1]nonane-2,6-diyl diacetate has been studied for its biochemical and physiological effects. It has been shown to have low toxicity and is relatively stable under physiological conditions. It has also been shown to have potential anti-inflammatory and antioxidant activity. Additionally, it has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its unique chemical structure.
Vorteile Und Einschränkungen Für Laborexperimente
Bicyclo[3.3.1]nonane-2,6-diyl diacetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has low toxicity and high stability under physiological conditions. However, it can be difficult to handle due to its high reactivity towards certain functional groups. Additionally, its potential biological activity may make it difficult to use as a control in experiments.
Zukünftige Richtungen
There are several future directions for the study of bicyclo[3.3.1]nonane-2,6-diyl diacetate. One direction is the synthesis of novel organic compounds with potential biological activity. Another direction is the study of its potential use as a drug delivery vehicle. Additionally, further studies on its mechanism of action and potential biochemical and physiological effects are needed. Finally, the development of new synthetic methods for bicyclo[3.3.1]nonane-2,6-diyl diacetate and its derivatives may lead to new applications in various fields.
Synthesemethoden
Bicyclo[3.3.1]nonane-2,6-diyl diacetate can be synthesized through a series of chemical reactions. The starting material is bicyclo[3.3.1]nonane, which undergoes a Diels-Alder reaction with maleic anhydride to form a bicyclic intermediate. This intermediate is then treated with acetic anhydride to yield bicyclo[3.3.1]nonane-2,6-diyl diacetate. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.3.1]nonane-2,6-diyl diacetate has been studied for its potential applications in various fields. It has been used as a building block for the synthesis of novel organic compounds with potential biological activity. It has also been studied as a potential drug delivery vehicle due to its unique chemical structure. Additionally, bicyclo[3.3.1]nonane-2,6-diyl diacetate has been used as a starting material for the synthesis of materials with potential applications in the field of materials science.
Eigenschaften
IUPAC Name |
(6-acetyloxy-2-bicyclo[3.3.1]nonanyl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-8(14)16-12-5-3-11-7-10(12)4-6-13(11)17-9(2)15/h10-13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYSVMZPWITXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2CC1CCC2OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diacetoxybicyclo[3.3.1]nonane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S*,4S*)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(2-pyrazinylmethyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B4989820.png)


![ethyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989832.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4989839.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4989849.png)


![1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine](/img/structure/B4989872.png)
![4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4989885.png)
![1-[2-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4989892.png)